REACTION_SMILES
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[CH2:39]([O:40][CH2:41][CH3:42])[CH3:43].[CH3:28][OH:29].[CH3:34][CH2:35][CH2:36][CH2:37][CH3:38].[CH3:6][Si:7]([C:8]#[C:9][B:10]1[CH:11]2[CH2:12][CH2:13][CH2:14][CH:15]1[CH2:16][CH2:17][CH2:18]2)([CH3:19])[CH3:20].[NH2:30][CH2:31][CH2:32][OH:33].[O:1]1[CH2:2][CH2:3][CH2:4][CH2:5]1.[O:21]=[C:22]1[CH2:23][CH2:24][CH2:25][CH2:26][CH2:27]1>>[CH3:6][Si:7]([C:8]#[C:9][C:22]1([OH:21])[CH2:23][CH2:24][CH2:25][CH2:26][CH2:27]1)([CH3:19])[CH3:20]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCC
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Name
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C[Si](C)(C)C#CB1C2CCCC1CCC2
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[Si](C)(C)C#CB1C2CCCC1CCC2
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Name
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Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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NCCO
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCCCC1
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Name
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Type
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product
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Smiles
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C[Si](C)(C)C#CC1(O)CCCCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |